molecular formula C14H12N2OS2 B2847087 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide CAS No. 923441-90-1

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide

Cat. No.: B2847087
CAS No.: 923441-90-1
M. Wt: 288.38
InChI Key: PBHADELBKCWWLT-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide is a heterocyclic compound featuring a benzothiazole core linked to a thiophene ring via an amide bond. The benzothiazole moiety is known for its pharmacological relevance, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-2-12(17)16-13-9(7-8-18-13)14-15-10-5-3-4-6-11(10)19-14/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHADELBKCWWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CS1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide typically involves the reaction of 2-amino-3-(benzo[d]thiazol-2-yl)thiophene with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene and benzothiazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: Investigated as a potential drug candidate for treating diseases such as Alzheimer’s and Parkinson’s.

    Neuropharmacology: Exhibits potent inhibitory activity against monoamine oxidase-B (MAO-B), an enzyme involved in neurotransmitter metabolism.

    Cancer Research: Studied for its potential anti-cancer activity, with evidence suggesting it can induce apoptosis in cancer cells.

Mechanism of Action

The pharmacological effects of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide are primarily mediated through the inhibition of monoamine oxidase-B (MAO-B). MAO-B catalyzes the oxidative deamination of neurotransmitters such as dopamine and serotonin, leading to their inactivation. By inhibiting MAO-B, the compound helps maintain higher levels of these neurotransmitters, which can be beneficial in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Scaffold Modifications
  • N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11): Structure: Replaces the thiophene ring with a 4-methoxyphenyl group. Synthesis: Achieved a 59% yield via POCl3-catalyzed reaction, indicating efficient amide bond formation .
  • Triazolothiadiazepine Derivatives () :

    • Structure : Incorporates a fused triazolothiadiazepine ring system with a benzo[d]thiazol-2-yl group.
    • Synthesis : Microwave-assisted methods yield compounds like 10d (C, 58.70%; N, 17.86%), highlighting the role of heterocyclic expansion in modulating stability and reactivity .
  • Triazolyl Phenylthiazole Analogs () :

    • Structure : Features a 1,2,3-triazole ring instead of the thiophene moiety.
    • Synthesis : Utilizes click chemistry, with GC-MS confirming molecular ions (e.g., m/z 286.03 for 2b) .

Spectroscopic and Analytical Comparisons

  • NMR Data :

    • Compound 11 (): Structural confirmation via 1H/13C NMR, though specific shifts are unreported .
    • Triazolyl Phenylthiazole 2b (): δ 7.14 (s, 1H, thiazole-H), δ 2.31 (t, 2H, propynyl) .
    • Target Compound: Expected signals include δ ~2.3–2.5 (propionamide CH2) and aromatic peaks for thiophene (δ 6.5–7.5) .
  • Elemental Analysis :

    • Triazolothiadiazepine 10d (): C, 58.70%; N, 17.86% (vs. calcd.) .
    • Triazolyl Phenylthiazole 2b (): C, 62.80%; N, 9.73% (vs. calcd.) .

Pharmacological and Functional Comparisons

  • Anti-inflammatory Activity: Triazolyl Phenylthiazoles (): Demonstrated COX-2 inhibition via docking studies, with IC50 values pending . Benzothiazole-Isoquinoline Derivatives (): Showed enhanced activity due to the isoquinoline moiety’s planar structure .
  • Electron-Donating Effects :

    • The thiophene ring in the target compound may improve charge-transfer interactions compared to methoxyphenyl or triazole substituents, as seen in merocyanine dyes () .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide, with the CAS number 923441-90-1, is a compound characterized by its unique structural features, including a benzothiazole moiety linked to a thiophene ring through a propionamide group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications.

The primary mechanism of action for this compound is its interaction with topoisomerase I through DNA intercalation . This interaction leads to the induction of apoptosis in cancer cells, making it a candidate for further investigation in oncological therapies.

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anti-inflammatory properties . The biochemical effects observed include:

  • Induction of S phase arrest in the cell cycle.
  • Up-regulation of pro-apoptotic proteins .
  • Down-regulation of anti-apoptotic proteins .
  • Activation of caspase-3 , leading to mitochondrial dysfunction and subsequent cell death.

Cytotoxic Activity

A study evaluating various benzothiazole derivatives reported that compounds with similar structures have shown promising cytotoxic effects against different cancer cell lines. For instance, the IC50 values for related compounds ranged from 1.61 µg/mL to 1.98 µg/mL, indicating strong anticancer potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that specific substitutions on the benzothiazole and thiophene rings significantly influence biological activity. For example, the presence of electron-donating groups at strategic positions enhances cytotoxicity against cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (µg/mL)
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamidesBenzothiazole moietyAnti-inflammatoryNot specified
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivativesBenzothiazole + quinolineAnticancer1.61 - 1.98
This compoundBenzothiazole + thiopheneApoptosis inductionTo be determined

Temporal Effects in Laboratory Settings

The biological activity of this compound can vary over time depending on experimental conditions. Initial studies suggest that prolonged exposure may enhance apoptotic effects due to sustained activation of pro-apoptotic pathways.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with benzothiazole protons appearing as deshielded singlets (~δ 8.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at ~365.08 g/mol for C₁₇H₁₃N₂OS₂) .
  • Infrared Spectroscopy (IR) : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D geometry using SHELXL software, critical for studying π-π stacking in benzothiazole-thiophene systems .

How can computational methods guide the optimization of this compound’s electronic properties?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For benzothiazole derivatives, B3LYP/6-31G(d) basis sets reveal charge distribution, with sulfur atoms contributing to electron-deficient thiophene rings .
  • Molecular Docking : Simulates interactions with biological targets (e.g., kinases or DNA). AutoDock Vina assesses binding affinities; the benzothiazole moiety often anchors to hydrophobic pockets .
    Example : Adjusting substituents (e.g., electron-withdrawing groups on thiophene) can lower LUMO energy, enhancing electrophilic reactivity .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in bioactivity (e.g., IC₅₀ variations in anticancer assays) arise from:

  • Assay Conditions : Varying cell lines (e.g., MCF-7 vs. HeLa) or incubation times. Standardize protocols per CLSI guidelines .
  • Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering .
  • Metabolic Stability : Perform liver microsome assays to compare degradation rates across studies .

What strategies enhance the bioactivity of this compound through structural derivatization?

Advanced Research Question

  • Functional Group Addition : Introduce sulfonamide (-SO₂NH₂) or halogen (e.g., -Cl) groups at the thiophene 5-position to improve target affinity .
  • Heterocycle Fusion : Attach triazole or pyridine rings to increase π-stacking interactions, as seen in analogs with 10–20x improved antimicrobial activity .
  • Prodrug Design : Convert the propionamide to a methyl ester for enhanced membrane permeability, followed by esterase activation in vivo .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Advanced Research Question

  • Target Deconvolution : Use CRISPR-Cas9 knockout libraries to identify essential genes affected by the compound .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with purified proteins (e.g., tubulin or topoisomerase II) .
  • Transcriptomic Profiling : RNA-seq analysis of treated cells reveals pathway enrichment (e.g., apoptosis or oxidative stress) .

What are the best practices for ensuring reproducibility in crystallographic studies of this compound?

Advanced Research Question

  • Crystal Growth : Use slow evaporation in mixed solvents (e.g., CHCl₃:MeOH 3:1) to obtain diffraction-quality crystals .
  • Data Collection : Collect high-resolution (<1.0 Å) datasets at synchrotron facilities. SHELXL refinement parameters (R1 < 5%) ensure accuracy .
  • Validation Tools : Employ PLATON to check for twinning or disorder, common in flexible thiophene derivatives .

How do solvent effects influence the compound’s stability during long-term storage?

Advanced Research Question

  • Degradation Pathways : Hydrolysis of the amide bond occurs in aqueous buffers (pH > 8). Stabilize with lyophilization or storage in anhydrous acetonitrile .
  • Light Sensitivity : UV-Vis spectroscopy confirms photo-degradation; store in amber vials under argon .
  • Accelerated Stability Testing : Use Arrhenius modeling (40°C/75% RH for 6 months) to predict shelf life .

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